5-Bromo-2-chlorobenzo[b]thiophene
Description
5-Bromo-2-chlorobenzo[b]thiophene is a multi-substituted heterocyclic compound featuring a benzo[b]thiophene core with bromine and chlorine substituents at positions 5 and 2, respectively. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known for its role in bioactive molecules with antitumor, antimicrobial, and anti-inflammatory properties. Substitutions at specific positions on the ring system significantly influence electronic properties, steric effects, and biological activity. For instance, the 3-aroyl-2-aryl substitution pattern in combretastatin analogues is critical for tubulin polymerization inhibition. The bromine and chlorine substituents in this compound enhance electrophilic reactivity and enable further diversification via cross-coupling reactions, such as Suzuki-Miyaura or Heck chemistry.
Properties
CAS No. |
360044-67-3 |
|---|---|
Molecular Formula |
C8H4BrClS |
Molecular Weight |
247.54 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H |
InChI Key |
RVXZHCFCPZXMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Functional Group Diversity
The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 5-bromo-2-chlorobenzo[b]thiophene and its analogues (Table 1):
Table 1: Structural and Functional Comparison of this compound Analogues
Key Research Findings
Substituent Effects on Reactivity : Bromine at position 5 increases electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
Steric vs. Electronic Effects : Bulky substituents (e.g., 4-chlorophenyl) at position 2 hinder electrophilic attack, whereas electron-withdrawing groups (e.g., carboxylic acid) enhance reactivity at position 5.
Biological Relevance : Position 2 substitutions (e.g., Cl, F-benzyl) are critical for modulating interactions with biological targets like tubulin or kinases.
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